3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal
Description
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-(2,5-dimethyl-1,3-thiazol-4-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)9-6(2)12-5/h4H,3H2,1-2H3 |
InChI Key |
FEMLHSOHRDZFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation and Functionalization
The 1,3-thiazole ring is often synthesized via cyclization reactions involving α-haloketones and thioamides or related sulfur and nitrogen-containing precursors. Dimethyl substitution on the thiazole nitrogen can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions.
Representative Synthetic Route (Based on Related Compounds)
- Step 1: Reaction of methyl ketones with DMFDMA in refluxing xylene or solvent-free conditions to afford enaminones in high yields (up to quantitative).
- Step 2: Coupling of these enaminones with diazotized aromatic compounds or hydrazines to form hydrazone intermediates.
- Step 3: Subsequent condensation or cyclization reactions under microwave irradiation or conventional heating to form the target aldehyde-functionalized heterocycles.
- Step 4: Purification and characterization using chromatographic and spectroscopic methods (NMR, IR, MS).
Alternative High-Pressure Synthesis
A novel approach using high-pressure Q-tube reactors has been reported for related aldehyde-containing heterocyclic compounds, offering advantages such as higher yields, shorter reaction times, and greener conditions. This method involves ammonium acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with suitable ketone precursors.
Data Table Summarizing Key Preparation Parameters
Research Findings and Analysis
- Microwave-Assisted Synthesis: Microwave irradiation accelerates condensation reactions leading to enaminones and hydrazones with moderate to good yields (35–50%) in shorter reaction times (5–15 minutes) compared to conventional heating.
- High-Pressure Methods: Use of high-pressure Q-tube reactors improves reaction efficiency and yield (up to 98%) in cyclocondensation steps forming aldehyde-containing heterocycles, with better atom economy and scalability.
- Metal-Free Conditions: The synthesis avoids metal catalysts, reducing contamination and environmental impact, aligning with green chemistry principles.
- Purification and Characterization: The products are typically purified by recrystallization or chromatography and characterized by NMR (1H and 13C), IR spectroscopy (noting characteristic aldehyde C=O stretches ~1700 cm^-1), and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access, or altering the enzyme’s conformation .
Comparison with Similar Compounds
3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime (CAS 339279-40-2)
- Molecular Formula : C₁₃H₁₁ClN₂O₂S (vs. C₈H₁₀N₂O₂S for the target compound).
- Key Differences: The thiazole ring is substituted with a 4-chlorophenyl group at the 2-position instead of dimethyl groups. An O-methyloxime group replaces the aldehyde functionality, stabilizing the keto-enol tautomer and altering reactivity .
- Physicochemical Properties :
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-arylpropanamides (Compounds 7c–7f)
- Molecular Formulas : C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂.
- Key Differences: Incorporation of a 1,3,4-oxadiazole ring and sulfanyl-propanamide chain increases hydrogen-bonding capacity. The amino-thiazole moiety introduces basicity, contrasting with the neutral dimethyl-thiazole in the target compound.
- Physicochemical Properties :
Functional Group Modifications and Reactivity
- β-Ketoaldehyde vs. β-Ketoesters/Amides :
- Thiazole Substitution Patterns :
- Dimethyl substitution at the 4-position (target compound) vs. 2-phenyl substitution (e.g., MTEP [3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine]):
Physicochemical and Pharmacokinetic Profiles
- Solubility :
- Lipophilicity: In silico studies on 3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one (a related compound) reveal high lipophilicity (clogP ~3.5), correlating with blood-brain barrier permeability .
Biological Activity
3-(Dimethyl-1,3-thiazol-4-YL)-3-oxopropanal is a compound characterized by a thiazole ring structure and a ketone functional group. Its molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features of this compound contribute to its significant biological activities, making it a target of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The thiazole moiety in this compound is known for enhancing biological activity due to its ability to interact with various biological targets. The compound's structure can be represented as follows:
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Contains a thiazole ring and ketone functional group; potential for diverse biological interactions. |
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds related to this compound have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to the thiazole ring's ability to disrupt bacterial cell membranes and inhibit essential enzymes.
-
Anticancer Properties : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human colon carcinoma (HCT-116) cells using the MTT assay, revealing IC50 values that indicate potent anticancer activity .
Cell Line IC50 Value (μg/mL) HCT-116 18.8 A549 (lung) 11.20 - Antioxidant Activity : The compound has also been evaluated for its antioxidant properties through in vitro assays, showcasing its ability to scavenge free radicals and reduce oxidative stress in cellular environments .
The mechanisms underlying the biological activities of this compound involve its interaction with various biomolecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Protein Binding : Interaction studies suggest that the compound binds to proteins involved in signal transduction pathways, potentially altering cellular responses to stimuli.
Case Studies
Several case studies have illustrated the efficacy of this compound in different biological contexts:
Study on Anticancer Activity
A study conducted by researchers at Al Azhar University evaluated the cytotoxicity of various derivatives against HCT-116 cells. The results indicated that certain modifications to the thiazole ring significantly enhanced anticancer activity, with some derivatives achieving IC50 values as low as 18.8 μg/mL .
Antioxidant Evaluation
In another study focusing on antioxidant properties, the compound was subjected to an H2O2 scavenging assay. The results demonstrated a strong capacity for reducing oxidative damage in cellular models, highlighting its potential as a therapeutic agent for oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
